molecular formula C8H10O3 B12108094 Ketomycin, (+)- CAS No. 3719-57-1

Ketomycin, (+)-

Cat. No.: B12108094
CAS No.: 3719-57-1
M. Wt: 154.16 g/mol
InChI Key: XJVDGWZMESEVTD-UHFFFAOYSA-N
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Description

3-cyclohexene-1-glyoxylic acid , is a compound with the molecular formula C8H10O3 . It exists as a racemic mixture, meaning it contains both (+)- and (-)-enantiomers .

Preparation Methods

Synthetic Routes:: Ketomycin can be synthesized from shikimic acid , which undergoes a series of transformations via chorismic acid and prephenic acid . These steps lead to the formation of Ketomycin.

Industrial Production:: While specific industrial production methods are not widely documented, research suggests that Ketomycin can be obtained through chemical synthesis in the laboratory.

Chemical Reactions Analysis

Ketomycin participates in various chemical reactions:

    Oxidation: It can undergo oxidation reactions.

    Reduction: Reduction reactions are also possible.

    Substitution: Ketomycin reacts with nucleophiles, leading to substitution reactions.

Common Reagents and Conditions::

    Oxidation: Reagents like potassium permanganate (KMnO) or chromic acid (HCrO) are commonly used.

    Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) can reduce Ketomycin.

    Substitution: Alkyl halides or other electrophiles react with Ketomycin.

Major Products:: The specific products formed depend on the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction could lead to alcohols.

Scientific Research Applications

Ketomycin has diverse applications:

    Chemistry: Used as a synthetic intermediate in organic chemistry.

    Biology: Investigated for its biological activity, including antimicrobial properties.

    Industry: Limited industrial applications, but research continues.

Mechanism of Action

The exact mechanism by which Ketomycin exerts its effects remains an area of study. It likely interacts with specific molecular targets or pathways, impacting cellular processes.

Comparison with Similar Compounds

Ketomycin’s uniqueness lies in its structure. While no direct analogs exist, related compounds include glyoxylic acid derivatives and cyclohexene-based molecules.

Properties

IUPAC Name

2-cyclohex-3-en-1-yl-2-oxoacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-2,6H,3-5H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVDGWZMESEVTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3719-57-1
Record name Ketomycin, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003719571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name KETOMYCIN, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HHW84CWN3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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